

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methylaniline

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of **3-Bromo-5-fluoro-2-methylaniline** (CAS No. 502496-36-8). It is a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This guide includes a detailed summary of its physicochemical properties, spectroscopic data, a validated synthesis protocol, and essential safety information. The content is structured to serve as a practical resource for laboratory and development professionals.

Chemical Structure and Identifiers

3-Bromo-5-fluoro-2-methylaniline is a di-substituted aniline derivative. The molecule features a bromine atom, a fluorine atom, and a methyl group attached to the aniline core, bestowing upon it a unique reactivity profile suitable for various synthetic applications.

- IUPAC Name: **3-bromo-5-fluoro-2-methylaniline**[\[1\]](#)
- CAS Number: 502496-36-8[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₇BrFN[\[1\]](#)
- SMILES: CC1=C(C=C(C=C1Br)F)N[\[1\]](#)
- InChI Key: DSYSVUWIAUMZDQ-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

The following table summarizes the key quantitative properties of **3-Bromo-5-fluoro-2-methylaniline**. These values are essential for reaction planning, purification, and analytical method development.

Property	Value	Source
Molecular Weight	204.04 g/mol	PubChem[1]
Monoisotopic Mass	202.97459 Da	PubChem[1]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	0	PubChem
Topological Polar Surface Area	26 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment.

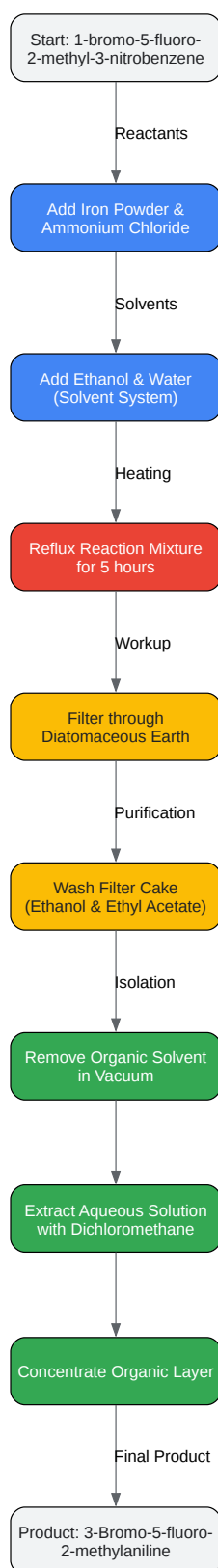
¹H NMR Data: A proton NMR spectrum in DMSO-d₆ shows the following characteristic peaks[2]:

- δ 6.60 (dd, J = 2.8 and 8.4 Hz, 1H): Aromatic proton.
- δ 6.42 (dd, J = 2.8 and 11.6 Hz, 1H): Aromatic proton.
- δ 5.54 (bs, 2H): Amine (-NH₂) protons.
- δ 2.09 (s, 3H): Methyl (-CH₃) protons.

The provided data indicates that the crude product obtained from the synthesis protocol is of good purity and suitable for subsequent reactions without further purification[2].

Synthesis Protocol

3-Bromo-5-fluoro-2-methylaniline can be synthesized via the reduction of a nitro precursor, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. The following workflow and protocol detail this process.



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Caption: Workflow for the synthesis of **3-Bromo-5-fluoro-2-methylaniline**.

Detailed Experimental Methodology[2]

Objective: To synthesize **3-Bromo-5-fluoro-2-methylaniline** from 2-bromo-4-fluoro-6-nitrotoluene.

Materials:

- 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg, 2.14 mmol)
- Iron powder (0.6 g, 10.68 mmol)
- Ammonium chloride (571 mg, 10.7 mmol)
- Ethanol (24 mL)
- Water (24 mL)
- Diatomaceous earth
- Ethyl acetate (100 mL)
- Dichloromethane (3 x 30 mL)

Procedure:

- A mixture of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (500 mg), iron powder (0.6 g), and ammonium chloride (571 mg) is prepared.
- Water (24 mL) and ethanol (24 mL) are added to the mixture.
- The reaction mixture is heated to reflux and maintained for 5 hours.
- Upon completion, the reaction is filtered through a pad of diatomaceous earth.
- The filter cake is washed thoroughly with ethanol (100 mL) and ethyl acetate (100 mL).
- The organic solvents from the filtrate are removed under vacuum, yielding an aqueous solution.

- The aqueous solution is extracted three times with dichloromethane (30 mL each).
- The combined organic layers are separated and concentrated to afford the crude product.

Yield: The protocol yields approximately 390 mg (1.87 mmol) of **3-Bromo-5-fluoro-2-methylaniline**, corresponding to an 87.7% yield[2].

Reactivity and Applications

As a substituted aniline, **3-Bromo-5-fluoro-2-methylaniline** possesses multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science.

- **Amine Group:** The primary amine ($-NH_2$) can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.
- **Aromatic Ring:** The bromine atom is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the ring and may participate in nucleophilic aromatic substitution under specific conditions.
- **Use as an Intermediate:** This compound serves as a crucial intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other high-value fine chemicals[3][4].

Safety and Handling

Proper handling of **3-Bromo-5-fluoro-2-methylaniline** is essential to ensure laboratory safety.

GHS Hazard Statements:

- Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332)[5][6].
- Causes skin irritation (H315) and serious eye irritation (H319)[5][6].
- May cause respiratory irritation (H335)[5].

Precautionary Measures:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[7][8].
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side shields or a face shield[8][9].
- Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Wash hands thoroughly after handling[7][8].
- Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place[7].

First Aid:

- Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Seek medical attention[7].
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention[7].
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[8].
- Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention[9].

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